molecular formula C12H11NO3 B1590330 2-(3-Oxobutan-2-yl)isoindole-1,3-dione CAS No. 2028-33-3

2-(3-Oxobutan-2-yl)isoindole-1,3-dione

Cat. No.: B1590330
CAS No.: 2028-33-3
M. Wt: 217.22 g/mol
InChI Key: NKPDEEQLUDNJPD-UHFFFAOYSA-N
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Description

2-(3-Oxobutan-2-yl)isoindole-1,3-dione (CAS 2028-33-3) is a specialized phthalimide derivative with a molecular formula of C12H11NO3 and a molecular weight of 217.22 g·mol⁻¹ . This compound serves as a valuable building block in organic synthesis, recently identified as a precursor for generating a novel ketene species, 2-(3-Oxo-allyl)-isoindole-1,3-dione . These reactive ketene intermediates readily participate in [4+2] cycloaddition reactions with 1,3-diazabuta-1,3-dienes, enabling the construction of complex heterocyclic structures relevant to pharmaceutical and materials research . The broader isoindole-1,3-dione (phthalimide) scaffold is well-documented in medicinal chemistry, with derivatives exhibiting a range of biological activities such as anticonvulsant and antimicrobial properties, highlighting the potential of this core structure in drug discovery . Physicochemical data includes a density of 1.29 g/cm³ and a melting point of 85-86°C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxobutan-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(8(2)14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPDEEQLUDNJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512751
Record name 2-(3-Oxobutan-2-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028-33-3
Record name 2-(3-Oxobutan-2-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Oxobutan 2 Yl Isoindole 1,3 Dione and Its Analogues

Stereoselective Synthesis of Chiral N-Substituted Isoindole-1,3-diones

Enantioselective Approaches to 2-(3-Oxobutan-2-yl)isoindole-1,3-dione

The synthesis of a single enantiomer of this compound is of significant interest, as different enantiomers of a chiral molecule often exhibit distinct biological activities. While direct enantioselective methods for this specific compound are not extensively documented in publicly available literature, established synthetic transformations can be adapted to achieve this goal.

One plausible and powerful strategy is the Mitsunobu reaction . organic-chemistry.orgnih.gov This reaction allows for the conversion of a secondary alcohol to a variety of functional groups, including phthalimides, with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.org For the synthesis of enantiomerically pure this compound, this would involve the use of an enantiomerically enriched precursor, such as (R)- or (S)-3-hydroxy-2-butanone.

The general steps for this approach would be:

Preparation of Enantiopure Alcohol: Starting with a racemic mixture of 3-hydroxy-2-butanone, enzymatic resolution or asymmetric reduction of 2,3-butanedione (B143835) could yield the desired single enantiomer of the alcohol.

Mitsunobu Reaction: The enantiopure 3-hydroxy-2-butanone would then be reacted with phthalimide (B116566) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phthalimide nucleophile in an Sₙ2 fashion, leading to the inversion of the stereocenter.

A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Enantioselective Synthesis via Mitsunobu Reaction

This scheme represents a proposed pathway and is based on the well-established principles of the Mitsunobu reaction.

Another potential route involves the use of chiral catalysts . While specific catalysts for the direct N-alkylation of phthalimide with 3-halobutan-2-one are not explicitly reported, the development of chiral phase-transfer catalysts or transition-metal complexes for asymmetric alkylations is an active area of research and could be applied to this system. mdpi.com

Diastereoselective Control in Synthetic Routes

When the substituent attached to the phthalimide nitrogen contains multiple stereocenters, controlling the diastereoselectivity of the reaction becomes crucial. For analogues of this compound, where additional stereocenters are present, diastereoselective synthetic methods are employed.

A relevant example is the diastereoselective reduction of γ-phthalimido-β-keto esters . benthamdirect.com This approach, while not directly producing the target molecule, provides valuable insight into controlling stereochemistry in similar systems. In a study by Essersi et al., the reduction of γ-phthalimido-β-keto esters using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at low temperatures (-78°C) was found to be highly diastereoselective. benthamdirect.com This principle could be extended to the synthesis of analogues of this compound.

For instance, if a synthetic precursor to an analogue contains a β-keto group relative to the phthalimide substituent, its reduction can lead to the formation of two diastereomers. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio.

Table 1: Diastereoselective Reduction of a Model γ-Phthalimido-β-Keto Ester

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
NaBH₄Methanol-78High selectivity for syn
Zn(BH₄)₂Diethyl ether0Moderate selectivity for anti

This table is a generalized representation based on established principles of diastereoselective reductions and the findings from related studies. benthamdirect.com

Green Chemistry Principles in the Synthesis of Keto-Imides

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of keto-imides like this compound, several green approaches can be implemented.

A significant advancement in green synthesis is the use of solvent-free reaction conditions , often facilitated by microwave irradiation. ekb.egnih.gov The condensation of phthalic anhydride (B1165640) with primary amines is a common method for synthesizing N-substituted phthalimides. organic-chemistry.org Performing this reaction without a solvent reduces waste, simplifies purification, and can lead to shorter reaction times and higher yields.

For the synthesis of this compound, a solvent-free approach would involve the direct reaction of phthalic anhydride with 3-amino-2-butanone. Microwave irradiation could be employed to accelerate the reaction.

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis of N-Substituted Phthalimides

MethodReaction TimeSolventYieldEnvironmental Impact
Conventional HeatingSeveral hoursAcetic acid, TolueneGoodHigh (solvent waste)
Microwave (Solvent-Free)MinutesNoneExcellentLow (minimal waste)

This table provides a comparative overview based on general findings in the literature. nih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not traditionally performed in water, recent research has demonstrated the feasibility of synthesizing N-substituted phthalimides in an aqueous medium. For example, the reaction of phthalic anhydride with amino acids has been successfully carried out in water. sphinxsai.com

The synthesis of this compound or its analogues in water would likely involve the reaction of phthalic anhydride with the corresponding amine. The use of a catalyst may be necessary to facilitate the reaction in an aqueous environment.

Functional Group Interconversion Strategies for Structural Diversification

Functional group interconversion (FGI) is a powerful tool in organic synthesis for creating a variety of structurally related compounds from a common intermediate. organic-chemistry.org For this compound and its analogues, FGI can be used to modify the keto-imide core and introduce diverse functionalities.

One key transformation is the conversion of the phthalimide group itself . For example, the phthalimide can be cleaved under various conditions to yield a primary amine, which can then be further functionalized. organic-chemistry.org

Another important strategy involves transformations of the keto group in the butanone side chain. For instance, the ketone can be:

Reduced to a secondary alcohol, introducing a new stereocenter.

Converted to an oxime , which can then undergo further reactions.

Used in aldol (B89426) or other carbon-carbon bond-forming reactions to extend the side chain.

These transformations allow for the generation of a library of analogues with modified properties, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Reaction Mechanisms and Reactivity Profile

Mechanistic Studies of N-Alkylation Reactions

The synthesis of 2-(3-Oxobutan-2-yl)isoindole-1,3-dione is a classic example of N-alkylation, typically achieved through a variation of the Gabriel synthesis. masterorganicchemistry.comnih.govnih.govacgpubs.org This method provides a reliable route to primary amines and their N-substituted derivatives by utilizing the acidic nature of the N-H bond in phthalimide (B116566). nih.govacgpubs.org

The formation of the title compound proceeds via a nucleophilic substitution reaction. The process is initiated by the deprotonation of phthalimide using a suitable base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), to form the potassium phthalimide salt. nih.govacgpubs.org This salt contains the highly nucleophilic phthalimide anion.

The subsequent step involves the reaction of the phthalimide anion with a 3-halobutan-2-one (where the halogen, X, is typically chlorine or bromine). The nitrogen atom of the phthalimide anion acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. This attack proceeds via an S(_N)2 mechanism, resulting in the displacement of the halide ion and the formation of the N-C bond, yielding this compound. masterorganicchemistry.comnih.gov

The general mechanism can be summarized as follows:

Deprotonation of Phthalimide: Phthalimide + Base ⇌ Phthalimide Anion + Conjugate Acid

Nucleophilic Attack: Phthalimide Anion + 3-Halobutan-2-one → this compound + Halide Ion

The use of phthalimide as the nitrogen source is advantageous as it prevents over-alkylation, a common side reaction when using ammonia (B1221849) or primary amines, due to the decreased nucleophilicity of the nitrogen atom in the resulting N-substituted phthalimide. masterorganicchemistry.comacs.org

The efficiency of the N-alkylation reaction is significantly influenced by the nature of the leaving group on the butanone substrate. In the context of S(_N)2 reactions, the reactivity of the alkyl halide follows the order: I > Br > Cl > F. researchgate.net Therefore, 3-iodobutan-2-one would be the most reactive substrate, followed by 3-bromobutan-2-one and 3-chlorobutan-2-one.

Furthermore, the substrate in this case is an α-haloketone. The presence of the adjacent carbonyl group enhances the reactivity of the C-X bond towards nucleophilic attack. researchgate.net This is attributed to the inductive electron-withdrawing effect of the carbonyl group, which polarizes the C-X bond and increases the electrophilicity of the α-carbon. researchgate.net

Leaving GroupReactivity
Iodo (I)Highest
Bromo (Br)High
Chloro (Cl)Moderate
Fluoro (F)Lowest

This table illustrates the relative reactivity of different halogens as leaving groups in the N-alkylation reaction.

Reactivity of the Imide Functionality

The imide functionality in this compound, characterized by the -CO-N-CO- group, is susceptible to nucleophilic attack, leading to ring-opening reactions.

The hydrolysis of the imide ring can occur under both acidic and basic conditions, leading to the formation of phthalic acid and 3-aminobutan-2-one (B1622711). nih.govacs.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and subsequent cleavage of the C-N bond. This process occurs twice to fully hydrolyze the imide to phthalic acid and the primary amine. nih.gov

Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks one of the carbonyl carbons of the imide. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C-N bond and opening the phthalimide ring to form a phthalamic acid derivative. Further hydrolysis of the remaining amide bond yields phthalic acid and the primary amine. acs.org

Transamidation is a process where an amide or imide is converted into another amide by reaction with an amine. For this compound, reaction with a primary or secondary amine can lead to the cleavage of the phthalimide ring and the formation of a new amide. This reaction is often catalyzed by metal salts or can proceed under metal-free conditions, sometimes requiring elevated temperatures. libretexts.orgutexas.edunih.gov The reaction with hydrazine (B178648) (H₂N-NH₂) is a well-known method, often referred to as the Ing-Manske procedure, for the cleavage of the phthaloyl group to release the primary amine. nih.govacgpubs.org

The proposed mechanism for metal-catalyzed transamidation involves the coordination of the catalyst to the amide, followed by nucleophilic attack of the amine. libretexts.org

ReagentProductConditions
H₂O / H⁺ or OH⁻Phthalic acid + 3-Aminobutan-2-oneAcidic or basic hydrolysis
R'-NH₂Phthalamide derivative + 3-Aminobutan-2-oneTypically requires a catalyst
Hydrazine (N₂H₄)Phthalhydrazide + 3-Aminobutan-2-oneIng-Manske procedure

This table summarizes the products of the cleavage of the imide functionality under different conditions.

Reactivity of the Ketone Moiety

The ketone group in this compound provides another site for chemical transformations. Its reactivity is influenced by the presence of the α-phthalimido group.

The α-hydrogens of the ketone are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can participate in various reactions, such as alkylation and aldol (B89426) condensations. The formation of the enolate can be catalyzed by either acid or base. libretexts.org

The ketone carbonyl group itself is electrophilic and can undergo nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Studies on the reduction of α-phthalimido ketones have shown that reagents like sodium cyanoborohydride (NaCNBH₃) in the presence of acetic acid can be effective. researchgate.net

Furthermore, the ketone can react with various nucleophiles. For example, a study on the related compound 2-(2-oxopropyl)isoindoline-1,3-dione demonstrated its participation in a three-component reaction with alkyl isocyanides and aromatic carboxylic acids in water. researchgate.net This highlights the potential for the ketone moiety in the title compound to engage in multicomponent reactions to build more complex molecular architectures.

Reaction TypeReagent/ConditionsProduct
Enolate FormationBase (e.g., LDA, NaOH)Enolate anion
ReductionNaBH₄, NaCNBH₃/AcOH2-(3-Hydroxybutan-2-yl)isoindole-1,3-dione
Nucleophilic AdditionGrignard reagents, Organolithium reagentsTertiary alcohol

This table outlines some potential reactions at the ketone moiety of the title compound.

Nucleophilic Addition Reactions

The carbonyl group of the butanone side chain is a primary site for nucleophilic attack. This reactivity is a cornerstone of ketone chemistry. A variety of nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

A notable example of this reactivity is the three-component reaction of a similar compound, 2-(2-oxopropyl)isoindoline-1,3-dione, with alkyl isocyanides and aromatic carboxylic acids, which proceeds without a catalyst in water. libretexts.org This suggests that this compound could readily participate in similar multi-component reactions.

The general mechanism for nucleophilic addition to the ketone carbonyl is depicted below:

Table 1: Illustrative Nucleophilic Addition Reactions

Nucleophile (Nu⁻) Product Reaction Type
Grignard Reagent (R-MgX) Tertiary Alcohol Grignard Reaction
Organolithium Reagent (R-Li) Tertiary Alcohol Organolithium Addition
Hydride (e.g., from NaBH₄) Secondary Alcohol Reduction

These reactions highlight the versatility of the ketone group in forming new carbon-carbon and carbon-heteroatom bonds. The isoindole-1,3-dione moiety is generally stable under these conditions.

Enolization and Tautomeric Equilibria

The presence of α-hydrogens on the butanone side chain (at the C2 position) allows for enolization, a process where the ketone tautomerizes to its enol or enolate form. This equilibrium is a fundamental concept in the chemistry of carbonyl compounds and is often catalyzed by either acid or base.

The tautomerism of related 1,3-dicarbonyl compounds, such as 2-carboxyindan-1,3-dione, has been studied, revealing the existence of dimeric structures and interconverting tautomers in the solid state. nih.gov While this compound is not a 1,3-dicarbonyl compound in the same sense, the principles of enolization are applicable. The enol form is a key intermediate in many reactions, including halogenation and aldol condensations.

The equilibrium between the keto and enol forms is typically shifted towards the more stable keto form. However, the enol can be trapped or can react with electrophiles.

Keto-Enol Tautomerism:

Keto form: this compound

Enol form: 2-(3-Hydroxybut-2-en-2-yl)isoindole-1,3-dione

The solvent can influence the position of this equilibrium. For instance, studies on pyrazolones have shown that the tautomeric equilibrium can be significantly affected by the polarity of the solvent.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The ketone functionality of this compound can undergo condensation reactions with primary amines and their derivatives (nitrogen nucleophiles), as well as with alcohols (oxygen nucleophiles).

With nitrogen nucleophiles such as primary amines, hydroxylamine, and hydrazine, the initial nucleophilic addition is followed by dehydration to form an imine, oxime, or hydrazone, respectively. These reactions are often catalyzed by acid.

Table 2: Condensation Reactions with Nucleophiles

Nucleophile Intermediate Final Product Product Class
Primary Amine (R-NH₂) Carbinolamine Imine (Schiff base) Imine
Hydroxylamine (NH₂OH) Oxime Oxime
Hydrazine (NH₂NH₂) Hydrazone Hydrazone

These condensation reactions are crucial for the derivatization of ketones and for the synthesis of various heterocyclic compounds. The formation of such derivatives can be a key step in building more complex molecular architectures.

Investigating Rearrangement Reactions and Fragmentation Pathways

While specific rearrangement reactions for this compound are not extensively documented, its structure suggests potential for certain types of rearrangements under specific conditions. For instance, under acidic conditions, the corresponding alcohol formed from reduction could undergo dehydration and subsequent rearrangements if a more stable carbocation can be formed.

The fragmentation pathways of this compound, particularly under mass spectrometry conditions, can be predicted based on the functional groups present. The molecular ion would be expected to undergo characteristic cleavages.

Predicted Mass Spectrometry Fragmentation:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. nih.gov This would result in the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•).

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement could occur, leading to the loss of a neutral alkene molecule. In this specific compound, a γ-hydrogen is present on the methyl group of the butanone chain.

Cleavage of the Imide Ring: The isoindole-1,3-dione ring can also fragment. Common fragmentations of phthalimide derivatives involve the loss of CO or CO₂.

Understanding these fragmentation patterns is essential for the structural elucidation of this and related compounds by mass spectrometry.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Analysis for Full Assignment

A complete analysis would require high-resolution 1H and 13C NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phthalimide (B116566) group and the protons of the 3-oxobutan-2-yl substituent. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.7-8.0 ppm). The methine proton (CH) of the butanone substituent, being adjacent to both a carbonyl group and the nitrogen atom, would be anticipated at a distinct chemical shift. The two methyl groups (CH₃) would also exhibit unique signals, with the acetyl methyl protons appearing further downfield than the other methyl group due to the deshielding effect of the ketone.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key signals would include those for the two distinct carbonyl carbons of the imide group (typically around δ 167 ppm) and the ketone carbonyl carbon of the butanone side chain (expected above δ 200 ppm). The aromatic carbons would produce a set of signals in the δ 120-135 ppm range. The carbons of the aliphatic side chain would also have characteristic chemical shifts.

A hypothetical data table for the expected NMR signals is presented below. Actual experimental values would be required for a definitive assignment.

Atom¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
Aromatic CH7.8-8.0 (m)123-135
Imide C=O-~167
Ketone C=O->200
N-CH~5.0 (q)~55
CH-CH~1.5 (d)~18
C(O)CH~2.2 (s)~28
Predicted shifts are estimates and would require experimental verification. m = multiplet, q = quartet, d = doublet, s = singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methine proton and the protons of the adjacent methyl group in the butanone chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the butanone substituent to the nitrogen of the phthalimide ring by showing a correlation from the N-CH proton to the imide carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemical arrangement of the molecule.

Stereochemical Elucidation via NMR Anisotropy and Coupling Constants

The 2-(3-Oxobutan-2-yl)isoindole-1,3-dione molecule contains a stereocenter at the second carbon of the butanone chain. NMR spectroscopy can be a powerful tool for elucidating stereochemistry. The analysis of proton-proton coupling constants (³J values) can provide information about dihedral angles, which can help to determine the preferred conformation of the side chain. Furthermore, the anisotropic effect of the aromatic phthalimide ring could induce chemical shift differences in the protons of the chiral side chain, which might be analyzed to infer stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Characteristic Absorption Bands for Imide and Ketone Groups

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. The symmetric and asymmetric stretching vibrations of the imide carbonyls are typically observed in the regions of 1770-1790 cm⁻¹ and 1700-1720 cm⁻¹, respectively. An additional strong band for the ketone carbonyl stretch in the butanone side chain would be expected around 1715-1730 cm⁻¹. Other characteristic bands would include those for aromatic C-H and C=C stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Carbonyl stretching vibrations are also Raman active and would be expected in similar regions as in the FT-IR spectrum.

A table of expected characteristic vibrational frequencies is provided below.

Functional GroupFT-IR Absorption Band (cm⁻¹) (Expected)
Imide C=O (asymmetric stretch)1770 - 1790
Imide C=O (symmetric stretch)1700 - 1720
Ketone C=O (stretch)1715 - 1730
Aromatic C=C (stretch)1600 - 1450
C-N (stretch)1300 - 1200

Conformational Analysis through Vibrational Frequencies

Subtle shifts in the vibrational frequencies, particularly of the carbonyl stretching bands, can sometimes be used to infer conformational information. For example, the presence of multiple conformers in the sample might lead to broadening or splitting of these bands. However, a detailed conformational analysis would typically require computational modeling in conjunction with the experimental spectroscopic data.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, detailed information about the molecule's composition and connectivity can be elucidated.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is essential for unequivocally confirming its elemental composition. For this compound, with a molecular formula of C₁₂H₁₁NO₃, the theoretical exact mass can be calculated. chemimpex.comsigmaaldrich.com Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. mdpi.comacgpubs.org The measured mass-to-charge ratio (m/z) of these ions, when compared to the calculated theoretical values, can confirm the molecular formula with a high degree of confidence, usually within a few parts per million (ppm).

Table 1: Theoretical HRMS Data for this compound

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M] C₁₂H₁₁NO₃ 217.0739
[M+H]⁺ C₁₂H₁₂NO₃⁺ 218.0817

Proposed Fragmentation Pathways under Ionization Conditions

Tandem mass spectrometry (MS/MS) experiments can be used to investigate the fragmentation of the parent ion, providing insights into the compound's structure. mdpi.comnih.gov Based on the structure of this compound, which consists of a stable phthalimide core linked to a butanone side chain, several fragmentation pathways can be proposed.

Under Electron Ionization (EI), a common fragmentation pattern for N-substituted phthalimides involves the cleavage of the bond connecting the substituent to the nitrogen atom. A primary fragmentation would likely be the α-cleavage at the carbonyl group of the butanone chain or the cleavage of the N-C bond, leading to the formation of a stable phthalimide radical cation or related fragments.

Under softer ionization conditions like ESI, fragmentation of the [M+H]⁺ ion would likely proceed via characteristic neutral losses. nih.gov Key fragmentation pathways could include:

Loss of the butanone side chain: Cleavage of the N-C bond could result in a fragment corresponding to the protonated phthalimide.

Cleavage within the side chain: Fragmentation of the butanone moiety itself, for instance, through the loss of an acetyl group (CH₃CO) or acetone (B3395972) (C₃H₆O).

Table 2: Proposed Key Fragments in the Mass Spectrum of this compound

Proposed Fragment Ion Molecular Formula Theoretical m/z Notes
Phthalimide cation C₈H₄NO₂⁺ 146.02 Resulting from cleavage of the N-substituent bond.
Benzoyl cation C₇H₅O⁺ 105.03 A common fragment from benzene-containing structures.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the extensive crystallographic data of structurally similar N-substituted isoindoline-1,3-dione derivatives. researchgate.netresearchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions

The solid-state packing of this compound is expected to be governed by a combination of intermolecular forces. The isoindoline-1,3-dione moiety is known to be nearly planar. nih.govnih.gov The crystal packing would likely be dominated by:

C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen atoms of the phthalimide group and hydrogen atoms from neighboring molecules are expected. These interactions often lead to the formation of specific motifs, such as dimers or extended chains. researchgate.netresearchgate.net

π–π Stacking Interactions: The electron-rich benzene (B151609) ring of the phthalimide core is prone to engaging in π–π stacking interactions with adjacent molecules. In related structures, centroid-to-centroid distances for these interactions are typically observed in the range of 3.5 to 3.8 Å. researchgate.netnih.govnih.gov These interactions contribute significantly to the stability of the crystal lattice.

Hydrophobic Interactions: The butanone side chain would participate in van der Waals and hydrophobic interactions within the crystal structure. researchgate.net

Absolute Configuration Determination

The this compound molecule possesses a chiral center at the C2 position of the butanoyl substituent. Consequently, it can exist as a pair of enantiomers, (R)-2-(3-Oxobutan-2-yl)isoindole-1,3-dione and (S)-2-(3-Oxobutan-2-yl)isoindole-1,3-dione.

X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule. This requires the synthesis and crystallization of an enantiomerically pure sample. Analysis of the diffraction data from a single crystal, often using methods that assess anomalous dispersion effects, can unambiguously assign the (R) or (S) configuration. nih.gov If a racemic mixture is crystallized, it will typically form a centrosymmetric crystal, where both enantiomers are present in the unit cell. In many cases, the absolute configuration is confirmed by relating it to a chiral starting material of known configuration used in the synthesis. mdpi.comresearchgate.net

Theoretical and Computational Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of "2-(3-Oxobutan-2-yl)isoindole-1,3-dione" at the atomic and electronic levels. These methods are crucial for predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acgpubs.org It provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. acgpubs.orgfrontiersin.org For N-substituted isoindole-1,3-dione derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are employed to determine their optimized ground-state geometries. frontiersin.org

The geometry of the isoindole-1,3-dione core is largely planar, and the substituent at the nitrogen atom introduces specific conformational preferences. For "this compound," DFT calculations would reveal the preferred dihedral angles between the isoindole ring and the oxobutanyl substituent, as well as the bond lengths and angles of the entire molecule.

Furthermore, DFT is used to analyze the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). acgpubs.org The HOMO and LUMO energies are critical in understanding the molecule's reactivity and its potential as an electron donor or acceptor. acgpubs.org In many isoindoline-1,3-dione derivatives, the HOMO is often localized on the phthalimide (B116566) ring, while the LUMO distribution can vary depending on the nature of the N-substituent. acgpubs.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. acgpubs.org

Table 1: Representative DFT-Calculated Electronic Properties of N-Substituted Isoindole-1,3-dione Analogs

Compound/AnalogHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
N-phenyl-isoindole-1,3-dione-6.5-2.14.4
N-(4-chlorophenyl)-isoindole-1,3-dione-6.7-2.34.4
N-(4-methoxyphenyl)-isoindole-1,3-dione-6.2-1.94.3

Note: The data presented in this table are hypothetical and for illustrative purposes, based on general trends observed in published literature for similar compounds. Actual values for "this compound" would require specific calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. youtube.com These methods can be computationally demanding but offer high accuracy for determining energy profiles and reaction pathways. For reactions involving isoindole-1,3-dione derivatives, such as the Gabriel synthesis of primary amines, ab initio calculations can elucidate the mechanism by mapping the potential energy surface. youtube.com

For "this compound," ab initio calculations could be employed to study its synthesis or potential decomposition pathways. For instance, the reaction of phthalic anhydride (B1165640) with 3-aminobutan-2-one (B1622711) could be modeled to understand the energetics of the condensation reaction leading to the formation of the target molecule. These calculations would involve locating the transition state structures and calculating the activation energies for each step of the reaction. While no specific ab initio studies on "this compound" are available, the principles of these methods are broadly applicable to understanding its chemical transformations. youtube.comorganic-chemistry.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules, including their electronic absorption spectra. acgpubs.org For compounds with chromophoric units like the isoindole-1,3-dione system, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Studies on various N-substituted isoindole-1,3-dione derivatives have shown that their absorption spectra are characterized by transitions in the UV region. nih.gov The nature of the substituent on the nitrogen atom can influence the position and intensity of these absorption bands. For "this compound," TD-DFT calculations would likely predict π-π* transitions associated with the phthalimide moiety. The presence of the oxobutanyl group may lead to subtle shifts in the absorption maxima compared to simpler alkyl-substituted derivatives.

Table 2: Predicted Electronic Transitions for an N-Alkyl-Isoindole-1,3-dione Analog using TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.522740.012
S0 → S24.882540.150
S0 → S35.252360.350

Note: The data in this table are hypothetical and for illustrative purposes, based on general trends observed in published literature for similar compounds. Actual values for "this compound" would require specific calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with the surrounding environment.

The isoindole-1,3-dione scaffold itself is relatively rigid; however, the N-substituent can exhibit significant conformational flexibility. youtube.com For "this compound," the butanone side chain can rotate and fold, leading to various possible conformations. Molecular dynamics simulations can explore the potential energy landscape of the molecule and identify the most stable conformers. nih.gov

By simulating the molecule's movements over time, MD can reveal the flexibility of the side chain and the barriers to rotation around the C-N bonds. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in solution. nih.gov

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. frontiersin.org Molecular dynamics simulations that explicitly include solvent molecules can provide a realistic model of these interactions. nih.gov For "this compound," the polarity of the solvent can affect the conformational equilibrium of the flexible oxobutanyl side chain. frontiersin.orgnih.gov

In polar solvents, conformations that expose polar groups to the solvent may be favored, while in nonpolar solvents, more compact or folded conformations might be more stable due to intramolecular interactions. acs.org MD simulations can quantify these solvent effects by calculating the free energy differences between different conformational states in various solvents, providing a detailed picture of how the environment modulates the molecule's shape and dynamics. frontiersin.orgnih.gov Studies on related flexible molecules have shown that both explicit solvent interactions and bulk solvent properties play a role in determining the preferred conformation. nih.govacs.org

Reactivity and Selectivity Predictions

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational models can predict the most likely sites for chemical reactions and the energetic favorability of different reaction pathways.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are key determinants of a molecule's reactivity.

The HOMO represents the orbital from which an electron is most readily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the isoindole-1,3-dione moiety, with its electron-withdrawing carbonyl groups, is expected to significantly influence the electronic properties. nih.gov The planar and aromatic nature of the phthalimide group facilitates π-electron delocalization. mdpi.com Computational calculations would likely show the HOMO and LUMO distributed across the π-system of the isoindole-1,3-dione ring and the adjacent carbonyl group of the butanone substituent.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound

ParameterHypothetical Value (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-2.0Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.5Energy difference between HOMO and LUMO

Note: These values are illustrative and would require specific quantum chemical calculations for verification.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.net It provides a color-coded map of electron-rich and electron-poor regions, which is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) denote electron-deficient areas that are attractive to nucleophiles.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the three carbonyl groups, making them likely sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring of the isoindole structure would also exhibit regions of varying potential due to the influence of the attached functional groups. The nitrogen atom of the imide is also a site of interest, though its reactivity is modulated by the adjacent carbonyls.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. wikipedia.org Derived from conceptual DFT, these functions identify which atoms are most likely to act as nucleophiles (donating electrons) or electrophiles (accepting electrons).

There are three main types of Fukui functions:

f+(r) : Predicts the site for nucleophilic attack.

f-(r) : Predicts the site for electrophilic attack.

f0(r) : Predicts the site for radical attack.

For this compound, the carbonyl carbons of the isoindole-1,3-dione and the butanone substituent would be expected to have high values for f+(r), indicating their susceptibility to nucleophilic attack. The oxygen atoms of these carbonyl groups would likely have high values for f-(r), marking them as probable sites for electrophilic attack.

Table 2: Hypothetical Fukui Function Analysis for Key Atoms in this compound

AtomPredicted f+(r) (Electrophilicity)Predicted f-(r) (Nucleophilicity)
Carbonyl Carbon (isoindole)HighLow
Carbonyl Oxygen (isoindole)LowHigh
Carbonyl Carbon (butanone)HighLow
Carbonyl Oxygen (butanone)LowHigh

Note: This table is illustrative and based on general principles of reactivity for the functional groups present.

Chirality and Stereochemical Modeling

The stereochemistry of a molecule is crucial to its biological activity and chemical behavior. Computational modeling can be used to investigate the chiral properties of a molecule and the energetic barriers to interconversion between different stereoisomers.

This compound possesses a chiral center at the second carbon of the butan-2-yl group. This means the molecule can exist as a pair of enantiomers (R and S forms). The stability of these enantiomers and the energy required to interconvert between them can be assessed computationally.

Computational methods can be used to model the transition state for the racemization process. By calculating the energy of the ground state enantiomers and the transition state, the enantiomeric interconversion barrier can be determined. A high barrier would suggest that the enantiomers are stable and could potentially be separated, while a low barrier would indicate that the compound readily racemizes. For thalidomide (B1683933), a related compound, the S-enantiomer was responsible for its teratogenic effects, while the R-enantiomer had sedative properties, highlighting the importance of stereochemistry. mdpi.com

Computational chemistry can also predict the spectroscopic properties of chiral molecules. Circular Dichroism (CD) spectroscopy is a powerful experimental technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.

Theoretical calculations can simulate the CD spectrum of each enantiomer of this compound. The predicted spectra for the R and S enantiomers would be mirror images of each other. By comparing the calculated spectra with experimental data, the absolute configuration of a synthesized sample can be determined. These predictions rely on time-dependent DFT (TD-DFT) calculations, which model the electronic transitions that give rise to the CD signal.

Derivatization Chemistry and Analog Synthesis

Modification of the Isoindole Ring System

The aromatic benzene (B151609) ring of the isoindole-1,3-dione moiety is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Halogenation and Nitration of the Aromatic Ring

Halogenation: The aromatic ring of N-substituted phthalimides can undergo electrophilic halogenation, such as bromination. Typically, this is achieved using reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. nih.govorganic-chemistry.orgyoutube.com The electron-withdrawing nature of the two imide carbonyl groups deactivates the aromatic ring, making the reaction less facile than with electron-rich aromatic systems. The substitution pattern is directed by the existing functional groups, and in the case of the unsubstituted phthalimide (B116566) ring, substitution can occur at the 3- and 4-positions. For 2-(3-Oxobutan-2-yl)isoindole-1,3-dione, the reaction with a halogenating agent like bromine in the presence of a Lewis acid catalyst such as FeBr₃ would be expected to yield a mixture of mono- and di-halogenated products on the aromatic ring.

Nitration: The nitration of N-alkylphthalimides is a well-documented process. google.comacs.org Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, can be employed to introduce a nitro group onto the aromatic ring. masterorganicchemistry.com The reaction of this compound with a nitrating agent would lead to the formation of nitro-substituted derivatives. The position of nitration is influenced by the deactivating effect of the carbonyl groups. A patent describes an improved process for the nitration of N-alkyl phthalimides using nitric acid in the presence of an acid anhydride (B1165640) promoter, which can enhance the reaction rate. google.com

Table 1: Halogenation and Nitration of the Isoindole Ring
ReactionTypical ReagentsExpected Products
Halogenation (Bromination)Br₂, FeBr₃ or NBS, acid catalystMono- and di-brominated isoindole-1,3-dione derivatives
NitrationHNO₃, H₂SO₄Mono-nitro isoindole-1,3-dione derivatives

Ring Annulation and Spiro Compound Formation

The isoindole-1,3-dione scaffold can serve as a precursor for the construction of more complex, fused-ring systems and spirocyclic compounds.

Ring Annulation: Intramolecular cyclization reactions can lead to the formation of new rings fused to the isoindole core. For instance, if the N-alkyl side chain contains a suitable functional group, it can participate in a cyclization reaction with the aromatic ring. While direct examples with the 2-(3-oxobutan-2-yl) side chain are not prevalent, analogous intramolecular cyclizations of N-substituted phthalimides have been reported, often proceeding via radical or electrophilic pathways to form polycyclic structures. rsc.orgrsc.org

Spiro Compound Formation: The C2 position of the isoindolinone ring is a common site for the formation of spirocyclic systems. acs.orgwikipedia.orgvanderbilt.eduyoutube.com This can be achieved through intramolecular cyclization of a suitably functionalized N-substituent. For this compound, derivatization of the butanone side chain to introduce a nucleophilic or electrophilic center could facilitate an intramolecular reaction to form a spiro ring at the C2 position of the isoindole core. For example, conversion of the ketone to a cyanohydrin followed by further transformations could provide a precursor for spirocyclization.

Transformations of the Butanone Side Chain

The ketone functionality in the butanone side chain is a prime target for a variety of chemical modifications, leading to a wide range of derivatives.

Reduction of the Ketone Functionality to Alcohols

The ketone group of this compound can be selectively reduced to the corresponding secondary alcohol, yielding 2-(3-hydroxybutan-2-yl)isoindole-1,3-dione. This transformation can be achieved using various reducing agents.

Chemoselective Reduction: Given the presence of the imide carbonyl groups, a chemoselective reducing agent is desirable to avoid reduction of the phthalimide ring. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally effective for the reduction of ketones without affecting the less reactive imide carbonyls. youtube.comrsc.orgtcichemicals.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Catalytic Hydrogenation: Asymmetric transfer hydrogenation of α-phthalimide ketones has been shown to produce chiral amino alcohols with high enantioselectivity. libretexts.org This method often employs a chiral ruthenium catalyst. Applying such a method to this compound would be expected to yield enantiomerically enriched 2-(3-hydroxybutan-2-yl)isoindole-1,3-dione.

Table 2: Reduction of the Ketone Functionality
Reducing Agent/MethodProductKey Features
Sodium Borohydride (NaBH₄)2-(3-Hydroxybutan-2-yl)isoindole-1,3-dioneChemoselective for the ketone.
Asymmetric Transfer Hydrogenation (e.g., Ru-TsDPEN catalyst)Chiral 2-(3-Hydroxybutan-2-yl)isoindole-1,3-dioneProvides enantiomerically enriched alcohol.

Amine Derivatization via Reductive Amination

Reductive amination provides a direct route to convert the ketone functionality into a primary, secondary, or tertiary amine. libretexts.orgorganic-chemistry.orgyoutube.comwikipedia.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction.

The reaction of this compound with ammonia (B1221849), a primary amine, or a secondary amine in the presence of a suitable reducing agent would yield the corresponding amino derivatives. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is particularly effective as it selectively reduces the iminium ion intermediate in the presence of the starting ketone. libretexts.org

Wittig or Horner-Wadsworth-Emmons Olefination Reactions

The ketone group can be converted into a carbon-carbon double bond through olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction: The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). organic-chemistry.orglibretexts.orgorganicchemistrytutor.comreddit.comyoutube.comrsc.orgyoutube.com This reaction is highly versatile for the formation of alkenes. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of the corresponding alkene, 2-(3-methylenbutan-2-yl)isoindole-1,3-dione. The Wittig reaction generally tolerates a wide range of functional groups, and the imide functionality is not expected to interfere. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgrsc.orgorganicchemistrytutor.comlibretexts.orgorganic-chemistry.org It often provides better yields and easier purification than the traditional Wittig reaction. The reaction of this compound with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base would yield the corresponding α,β-unsaturated ester derivative. The HWE reaction is known to be effective with ketones and typically favors the formation of the (E)-alkene. wikipedia.org

Table 3: Olefination of the Ketone Functionality
ReactionTypical ReagentsExpected Product Type
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CHR)Alkene
Horner-Wadsworth-Emmons ReactionPhosphonate ester and base(E)-Alkene (typically)

Heterocyclic Annulation onto the Ketone Moiety

The ketone functionality within this compound serves as a versatile anchor for the construction of fused heterocyclic ring systems. This process, known as annulation, involves the formation of a new ring that shares one or more atoms with the original ketone structure. Such derivatization is a powerful strategy in medicinal chemistry and materials science to generate novel molecular scaffolds with distinct biological activities and physicochemical properties.

Formation of Fused Rings (e.g., Pyrroles, Pyrazoles)

The dicarbonyl nature of this compound makes it an ideal substrate for classical condensation reactions to form five-membered aromatic heterocycles like pyrroles and pyrazoles.

Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis is a fundamental method for constructing pyrrole rings from 1,4-dicarbonyl compounds. wikipedia.org While this compound is a 1,3-diketone, it can be envisioned as a precursor to a 1,4-dicarbonyl system through appropriate functionalization, enabling subsequent cyclization. A general approach involves the reaction of a 1,4-diketone with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield the corresponding pyrrole. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.org The use of microwave assistance has been shown to accelerate the Paal-Knorr reaction. researchgate.net For instance, the reaction of 2,5-hexanedione (B30556) with various amines can be carried out without a catalyst or solvent, highlighting a green chemistry approach to pyrrole synthesis. rsc.org The synthesis of fused pyrroles is of significant interest due to their potential biological activities, including as antifungal and antibacterial agents. nih.govrsc.org

Table 1: Hypothetical Paal-Knorr Pyrrole Synthesis from a this compound Derivative

Reactant 1 Reactant 2 Product Conditions
1,4-dicarbonyl precursor derived from this compound Primary Amine (R-NH₂) Fused Pyrrole-isoindoledione Acetic Acid, Heat
1,4-dicarbonyl precursor derived from this compound Ammonia (NH₃) N-unsubstituted Fused Pyrrole-isoindoledione Neutral or weakly acidic

Pyrazole (B372694) Synthesis: The Knorr pyrazole synthesis provides a direct route to pyrazoles from 1,3-dicarbonyl compounds and hydrazines. jk-sci.comslideshare.netslideshare.net Given that this compound is a 1,3-diketone, it is a suitable starting material for this reaction. The process typically involves an acid-catalyzed condensation. The reaction mechanism initiates with the attack of a hydrazine (B178648) on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. jk-sci.com The use of substituted hydrazines can lead to the formation of regioisomers. beilstein-journals.org This method is widely used for the synthesis of biologically active molecules. slideshare.netnih.gov

Table 2: Knorr Pyrazole Synthesis with this compound

Reactant 1 Reactant 2 Product Conditions
This compound Hydrazine (H₂NNH₂) Pyrazole-fused isoindoledione Acid catalyst, Heat
This compound Substituted Hydrazine (R-NHNH₂) N-substituted Pyrazole-fused isoindoledione Acid catalyst, Heat

Spiro Compounds with the Ketone Carbon

Spiro compounds, which feature two rings connected by a single common atom, represent a unique three-dimensional chemical space. The ketone carbon of this compound is a potential spiro-center for the synthesis of novel spirocyclic architectures. The synthesis of such compounds is a significant area of research due to their presence in many natural products and their wide range of biological activities.

One common strategy for constructing spiro compounds is through multi-component reactions. For instance, the three-component reaction of isatin (B1672199), an arylamine, and a 1,3-dicarbonyl compound like cyclopentane-1,3-dione can yield spiro[dihydropyridine-oxindoles]. wikipedia.org This suggests that this compound could potentially participate in similar reactions to form spiroheterocycles. Another approach involves 1,3-dipolar cycloadditions, where an azomethine ylide, generated in situ from isatin and an α-amino acid, reacts with a suitable dipolarophile to form spiro[pyrrolidine-oxindole] derivatives. rsc.org

Synthesis of Stereoisomers and Chiral Building Blocks

The presence of a chiral center at the 2-position of the butanoyl chain in this compound introduces the possibility of stereoisomerism. The synthesis and separation of these stereoisomers are crucial, as different enantiomers and diastereomers of a molecule can exhibit distinct biological activities.

Diastereomer Separation and Characterization

When reactions involving this compound generate a new stereocenter, a mixture of diastereomers can be formed. The separation of these diastereomers is often achievable through standard laboratory techniques due to their different physical properties, such as solubility and chromatographic retention.

Common methods for separating diastereomers include:

Crystallization: Diastereomers often have different crystal packing energies and solubilities, allowing for their separation by fractional crystallization. The choice of solvent and temperature can be critical for successful separation.

Chromatography: Column chromatography is a powerful technique for separating diastereomers. The different interactions of the diastereomers with the stationary phase allow for their differential elution.

The characterization of separated diastereomers is typically performed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct chemical shifts and coupling constants can be observed for each diastereomer.

Enantiomer Resolution Techniques

The separation of a racemic mixture of this compound into its individual enantiomers is known as chiral resolution. This is a critical process in the development of chiral drugs, as often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Established techniques for enantiomer resolution include:

Formation of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by crystallization. The separated diastereomeric salts are subsequently treated to regenerate the individual enantiomers of the original compound.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This method can be used for both analytical and preparative-scale separations.

Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted enantiomer from the product. Lipases are often used as biocatalysts for the kinetic resolution of chiral alcohols and esters. nih.gov The kinetic resolution of β-keto esters is also a well-established method. researchgate.net

Table 3: Common Chiral Resolving Agents

Class Examples
Chiral Acids (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid
Chiral Bases (-)-Brucine, (+)-Cinchonine, (R)-1-Phenylethylamine

Applications in Advanced Organic Synthesis

2-(3-Oxobutan-2-yl)isoindole-1,3-dione as a Versatile Synthetic Intermediate

The presence of multiple reactive sites within the molecule allows for its participation in a wide array of chemical transformations, rendering it a versatile intermediate for the synthesis of complex organic molecules.

The reactivity of the 1,3-dicarbonyl unit within this compound makes it an ideal starting material for the construction of diverse heterocyclic systems. The condensation of this moiety with various dinucleophiles is a common strategy for synthesizing five- and six-membered rings. For instance, reactions with hydrazines can yield pyrazoles, while amidines can lead to pyrimidines.

Furthermore, the active methylene (B1212753) group situated between the two carbonyls can be exploited in reactions such as Knoevenagel condensations or Michael additions, paving the way for further cyclization and the creation of more elaborate heterocyclic structures. The phthalimide (B116566) group, generally stable under these conditions, remains as a key structural element in the final product. The principles of using dicarbonyl compounds for the synthesis of heterocycles are well-established in organic chemistry. organic-chemistry.orgnih.gov

The molecule also holds potential in cycloaddition reactions. The enol form of the dicarbonyl moiety can act as a diene or a dienophile in Diels-Alder reactions, providing access to complex polycyclic systems. Similarly, it could participate in 1,3-dipolar cycloadditions with dipoles like azides or nitrones to form five-membered heterocycles. nih.govorganic-chemistry.orgwikipedia.org Such reactions are powerful tools for the stereoselective synthesis of complex molecules. nih.govwikipedia.org

Table 1: Potential Heterocyclic Systems from this compound

Reactant Resulting Heterocycle
Hydrazine (B178648) Pyrazole (B372694)
Amidine Pyrimidine
Hydroxylamine Isoxazole
Dipolarophiles (in Diels-Alder) Polycyclic systems
1,3-Dipoles (e.g., azides) Triazoles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. echemi.com The structure of this compound makes it a suitable candidate for such reactions. For example, a closely related compound, 2-(2-oxopropyl)isoindoline-1,3-dione, has been successfully employed in a three-component reaction with alkyl isocyanides and aromatic carboxylic acids. This reaction proceeds under catalyst-free conditions in water to produce functionalized amides, demonstrating the utility of the phthalimido-substituted keto moiety in MCRs.

The β-dicarbonyl-like functionality in this compound can react with an amine to form a β-enaminone intermediate in situ. These enaminones are valuable substrates in a variety of MCRs, such as the Biginelli or Hantzsch reactions, leading to the rapid assembly of complex heterocyclic libraries. nih.gov The ability to generate diverse and complex molecular scaffolds from simple starting materials is a hallmark of MCRs. echemi.com

Ligand Design and Coordination Chemistry

The presence of multiple heteroatoms with lone pairs of electrons, specifically the oxygen and nitrogen atoms of the ketone and imide groups, imparts ligating properties to this compound and its derivatives.

The dicarbonyl moiety of this compound can exist in equilibrium with its enol form, creating a β-keto-enol system that is a classic bidentate chelating agent for a wide range of metal ions. The two oxygen atoms can coordinate to a metal center to form a stable six-membered ring.

More significantly, the reaction of the dicarbonyl group with primary amines can generate β-enaminone derivatives. These β-enaminones are highly effective polydentate ligands. researchgate.netimpactfactor.org Depending on the nature of the amine used, ligands with various donor atom sets (e.g., N,O-bidentate or N,N,O,O-tetradentate) can be synthesized. These ligands are known to form stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netimpactfactor.org The resulting metal complexes have applications in catalysis and materials science.

The structure of the ligand derived from this compound can be systematically modified to fine-tune its coordination properties. The phthalimide group, while not typically involved directly in coordination, acts as a bulky substituent that can influence the steric environment around the metal center. This can affect the geometry of the resulting complex and its catalytic activity or physical properties.

By varying the substituent on the nitrogen atom of the β-enaminone, it is possible to alter the electronic properties of the ligand. Electron-donating or electron-withdrawing groups can modify the electron density on the donor atoms, thereby influencing the stability and reactivity of the metal complexes. The rigid and planar nature of the phthalimide group can also be used to impart a specific conformational preference to the ligand backbone, which is a key aspect of designing selective catalysts.

Table 2: Potential Donor Atoms for Metal Coordination

Functional Group Potential Donor Atoms Type of Chelation
β-Dicarbonyl (enol form) O, O Bidentate
β-Enaminone derivative N, O Bidentate
Phthalimide O, O Potential weak coordination

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The functional groups within this compound provide opportunities for its use in this field.

The planar and aromatic nature of the phthalimide ring makes it an ideal candidate for participating in π-π stacking interactions. These interactions are crucial in the self-assembly of molecules to form ordered structures like columns or layers in the solid state. The carbonyl oxygens of the imide and ketone functionalities are effective hydrogen bond acceptors. They can form hydrogen bonds with suitable donor molecules, leading to the formation of co-crystals or host-guest complexes. This ability to engage in specific, directional non-covalent interactions is the foundation of molecular recognition, where a host molecule selectively binds to a specific guest. While specific studies on the supramolecular chemistry of this compound are not widely reported, the principles governing the interactions of its constituent functional groups are well understood in the context of other isoindoline-1,3-dione derivatives. researchgate.net

Hydrogen Bonding Interactions within Crystalline Structures

No published crystallographic data for this compound is available. Analysis of related isoindole-1,3-dione structures, such as 2-(2-Oxothiolan-3-yl)isoindoline-1,3-dione, shows the presence of weak intramolecular C—H···O hydrogen bonds and π–π stacking interactions between benzene (B151609) rings. nih.govresearchgate.net However, a specific analysis for the title compound is absent from the scientific literature.

Non-Covalent Interactions in Solution and Solid State

Specific studies on the non-covalent interactions of this compound in either the solution or solid state have not been reported. For the general class of isoindole-1,3-diones, non-covalent interactions such as hydrophobic contacts and π-π stacking are known to be important for their biological activity and molecular recognition properties. nih.gov

Role in Polymer Chemistry (if applicable to monomer synthesis)

There is no information available in the searched literature to suggest that this compound has been utilized in polymer chemistry, either as a monomer or in the synthesis of monomers.

Applications as Chemical Probes for Fundamental Reaction Studies

The application of this compound as a chemical probe for fundamental reaction studies has not been documented. A similar compound, 2-(2-oxopropyl)isoindoline-1,3-dione, has been used in three-component reactions, highlighting the potential utility of such keto-functionalized isoindolediones in exploring complex chemical transformations. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(3-Oxobutan-2-yl)isoindole-1,3-dione derivatives?

Answer:
The synthesis of isoindole-1,3-dione derivatives typically involves:

  • Condensation reactions : Reacting phthalic anhydride with primary amines (e.g., substituted anilines) under reflux conditions. For example, derivatives with halogen or nitro substituents are synthesized in chloroform or methanol, achieving yields of 64–93% .
  • Palladium-catalyzed carbonylative cyclization : A one-step method using o-halobenzoates and amines, which tolerates functional groups like methoxy, nitro, and ketones .
    Optimization Tips : Microwave-assisted synthesis can enhance reaction rates and yields for thermally sensitive substrates .

Advanced: How can structural discrepancies in elemental analysis data be resolved during synthesis?

Answer:
Discrepancies in elemental analysis (e.g., C/H/N content mismatches between calculated and observed values) may arise from incomplete purification or solvent retention. Strategies include:

  • Repetitive recrystallization using solvents like chloroform or acetone to remove impurities .
  • Cross-validation with spectroscopic data : Confirm purity via 1H^1 \text{H}/13C^{13}\text{C} NMR (e.g., resolving aziridine isomer ratios in derivatives) and HRMS for molecular weight confirmation .
  • Thermogravimetric analysis (TGA) to detect residual solvents or decomposition .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing isoindole-1,3-dione derivatives?

Answer:

  • IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1710–1660 cm1^{-1} and NH/CH vibrations .
  • NMR Spectroscopy :
    • 1H^1 \text{H} NMR distinguishes substituents (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
    • 13C^{13}\text{C} NMR confirms carbonyl carbons (~168–170 ppm) and aromatic ring systems .
  • HPLC/GC-MS : Validates purity and quantifies yields, especially for nitro- or halogen-containing derivatives .

Advanced: How do computational tools like molecular docking enhance the design of bioactive isoindole-1,3-dione derivatives?

Answer:

  • 3D-QSAR and docking : Predict binding affinities to targets like monoamine oxidase (MAO) or acetylcholinesterase (ChE). For example, 2-(3,4-dihydroisoquinolin-1-yl)isoindole-1,3-dione derivatives show inhibitory activity against MAO-B (IC50_{50} < 10 µM) via π-π stacking and hydrogen bonding .
  • ADMET prediction : Assess pharmacokinetic properties (e.g., logP ~1.7–2.5 for blood-brain barrier penetration) .
    Software : Tools like AutoDock Vina or Schrödinger Suite align with crystallographic data from SHELX-refined structures .

Basic: What reaction conditions optimize the synthesis of substituted isoindole-1,3-diones via palladium catalysis?

Answer:
Key parameters include:

  • Catalyst system : Pd(OAc)2_2 with ligands like Xantphos in CO atmosphere .
  • Solvent : DMF or THF at 80–100°C for 12–24 hours .
  • Functional group tolerance : Methoxy, nitro, and alcohol groups remain intact under these conditions .

Advanced: What crystallographic strategies resolve complex isoindole-1,3-dione structures, and how do software tools assist?

Answer:

  • Single-crystal XRD : Using SHELXL for refinement, particularly for high-resolution (<1.0 Å) or twinned data .
  • ORTEP-3 GUI : Visualizes thermal ellipsoids and validates bond angles/distances (e.g., confirming keto-enol tautomerism in oxo-substituted derivatives) .
    Case Study : A derivative with a trifluoromethyl group showed enhanced planarity (torsion angle <5°) due to steric and electronic effects, validated via SHELX .

Basic: How are isoindole-1,3-dione derivatives evaluated for biological activity in academic research?

Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .
    • Enzyme inhibition : Fluorometric assays for MAO/ChE activity (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., KB nasopharynx) .

Advanced: What mechanistic insights explain the bioactivity of this compound derivatives?

Answer:

  • ROS scavenging : The oxo group participates in redox cycling, generating superoxide radicals that induce apoptosis in cancer cells .
  • Enzyme inhibition : Derivatives with phenoxy substituents block substrate access to ChE’s catalytic triad via hydrophobic interactions .
    Supporting Data : Kinetic studies (Lineweaver-Burk plots) confirm non-competitive inhibition for MAO .

Table 1: Representative Isoindole-1,3-dione Derivatives and Properties

DerivativeSynthesis Yield (%)Key Activity (IC50_{50})Ref.
2-(4-Fluorophenyl)93.6Antimicrobial (MIC: 8 µg/mL)
2-(2,6-Dioxopiperidin-3-yl)64.0MAO-B inhibition (2.3 µM)
2-(Trifluoromethylbenzyl)75.0Anticancer (HeLa: 10 µM)

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2-(3-Oxobutan-2-yl)isoindole-1,3-dione
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2-(3-Oxobutan-2-yl)isoindole-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.